

Technical Guide

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G-418 Disulfate Selection in Mammalian Cells: A



For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the principles and methodologies underlying the use of **G-418 disulfate** for the selection of stably transfected mammalian cells. It covers the molecular mechanism of action, the basis of resistance, and detailed protocols for experimental application.

Core Principle of G-418 Selection

G-418 disulfate, also known as geneticin, is an aminoglycoside antibiotic produced by Micromonospora rhodorangea.[1][2][3][4] Its utility in molecular biology stems from its ability to kill eukaryotic cells, a feature that can be harnessed to select for cells that have been successfully engineered to express a specific resistance gene. This selection process is a cornerstone of stable cell line generation for applications ranging from basic research to large-scale protein production for biopharmaceuticals.

Mechanism of Action in Mammalian Cells

G-418 exerts its cytotoxic effects by inhibiting protein synthesis. Specifically, it binds to the 80S ribosomal subunit in eukaryotic cells.[5] This binding disrupts the elongation step of polypeptide synthesis, leading to the incorporation of incorrect amino acids and the production of non-functional, truncated proteins. The accumulation of these aberrant proteins ultimately triggers cell death. Cells that are actively dividing are more susceptible to the effects of G-418.

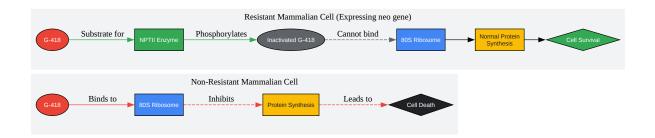


Mechanism of Resistance: The Role of Neomycin Phosphotransferase II (NPTII)

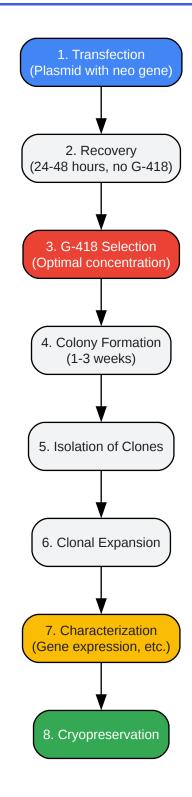
Resistance to G-418 is conferred by the expression of the neomycin phosphotransferase II (NPTII) enzyme, which is encoded by the neo gene. This gene is commonly derived from the bacterial transposon Tn5. The NPTII enzyme is an aminoglycoside 3'-phosphotransferase that inactivates G-418 through phosphorylation. It catalyzes the transfer of a phosphate group from ATP to the 3'-hydroxyl group of the G-418 molecule. This modification prevents G-418 from binding to the ribosome, thereby allowing protein synthesis to proceed normally in cells expressing the neo gene.

The following diagram illustrates the mechanism of G-418 action and the principle of resistance.









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